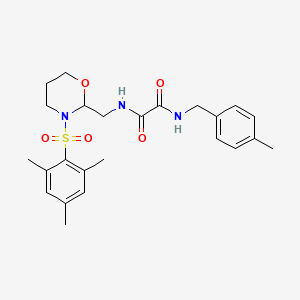

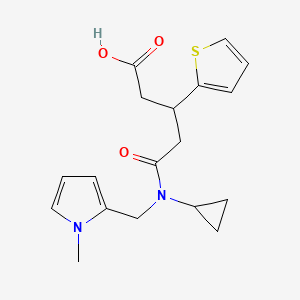

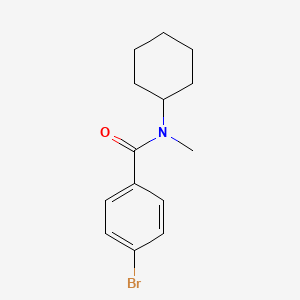

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Applications De Recherche Scientifique

Copper-Catalyzed Intermolecular Aminoazidation of Alkenes

Copper-catalyzed intermolecular aminoazidation of alkenes is a novel methodology that provides an efficient approach to synthesizing vicinal amino azides, which can be easily transformed into other valuable amine derivatives. This process utilizes commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor and TMSN3 as the N3 source, achieving moderate to excellent yields. For internal alkenes, aminoazidation occurs with excellent diastereoselectivity (Bo Zhang & A. Studer, 2014).

Synthesis of C.I. Acid Blue 264 and Related Compounds

The synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide from methylamine and p-tolylsulfonyl chloride, followed by benzylation with p-nitro benzyl bromide and subsequent reduction of the nitro group, achieves a total yield of up to 81%. The acid dye produced by condensation with this compound exhibits pH-insensitivity in dying, good exhaustion, and fastness to wet treatment (Gao Kun-yu, 2009).

Evolution of Peptidoleukotriene Antagonists

Investigations into 1,3,5-substituted indoles and indazoles have led to the development of potent receptor antagonists for peptidoleukotrienes. These compounds generally feature a methyl group at the N1 position and various substituents at the C-5 and C-3 positions, resulting in dissociation constants in the nanomolar range and oral efficacy in blocking LTD4-induced symptoms in guinea pigs. One such compound, ICI 204,219, is under clinical investigation for asthma (V. Matassa et al., 1990).

Characterization of a New Sulfonamide Molecule

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been characterized through spectroscopic tools and SCXRD studies. Its structure and interactions in the crystal state have been extensively analyzed, revealing stabilization by several interactions. Theoretical studies have also been conducted to understand its structural and electronic properties, showing excellent agreement with experimental results (P. Murthy et al., 2018).

Mécanisme D'action

Target of Action

The compound “N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide” is a complex organic molecule that contains a sulfonyl group and an oxazinan ring. Compounds with these functional groups are often involved in various biological processes. The sulfonyl group is a common feature in many drugs and is known to interact with various enzymes and receptors in the body . The oxazinan ring, on the other hand, is a heterocyclic compound that can also interact with various biological targets .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Sulfonyl-containing drugs often interfere with enzyme activity, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the way it is administered. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a drug’s bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting a particular enzyme to modulating cell signaling pathways .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Propriétés

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-16-6-8-20(9-7-16)14-25-23(28)24(29)26-15-21-27(10-5-11-32-21)33(30,31)22-18(3)12-17(2)13-19(22)4/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIVFOYJYDUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)

![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)

![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)

![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)

![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)